Methyl 3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate
Description
Methyl 3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is a synthetic small molecule featuring a 1,8-naphthyridine core substituted with a 7-methyl group, an azepane-1-carbonyl moiety at position 3, and a methyl benzoate group linked via an amino bridge at position 3. This compound is structurally distinct due to its hybrid architecture, combining a bicyclic heteroaromatic system (1,8-naphthyridine) with a seven-membered azepane ring and a benzoate ester.
Properties
IUPAC Name |
methyl 3-[[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-16-10-11-19-21(27-18-9-7-8-17(14-18)24(30)31-2)20(15-25-22(19)26-16)23(29)28-12-5-3-4-6-13-28/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIUFSMDXXIZFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(=O)OC)C(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds under mild and functional group tolerant conditions . The process involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthetic Routes
- Suzuki–Miyaura Coupling : A widely used method for synthesizing complex organic compounds.
- Oxidation : Can be achieved using potassium permanganate or chromium trioxide.
- Reduction : Lithium aluminum hydride or sodium borohydride can be utilized for reduction reactions.
Medicinal Chemistry
Methyl 3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is being investigated for its potential therapeutic applications. Its structural components may interact with biological targets, making it suitable for:
- Drug Development : Potential as a therapeutic agent due to its unique interactions with enzymes or receptors.
- MAO Inhibition : Similar compounds have shown promise as monoamine oxidase inhibitors, which are relevant in treating neurodegenerative diseases such as Alzheimer's disease .
Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its versatility allows chemists to explore new pathways and develop novel compounds with desired properties.
Materials Science
The unique properties of this compound make it a candidate for developing advanced materials. Its application could include:
- Polymer Chemistry : Utilizing its structure to enhance the properties of polymers.
- Nanotechnology : Potential use in creating nanomaterials with specific functionalities.
Case Study 1: Therapeutic Potential
Recent studies have highlighted the potential of naphthyridine derivatives as MAO inhibitors. For instance, compounds similar to this compound have demonstrated low micromolar activity against MAO B, indicating their potential in treating conditions like depression and neurodegeneration .
Case Study 2: Synthesis Innovations
Research focusing on synthetic methodologies has shown that optimizing the Suzuki–Miyaura reaction can lead to higher yields and purities of this compound. Innovations in catalytic systems and continuous flow reactors are being explored to enhance efficiency in industrial settings.
Mechanism of Action
The mechanism of action of Methyl 3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate involves its interaction with specific molecular targets. The azepane and naphthyridine moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Triazine-Based Analogues vs. Target Compound
Structural Analogues from the 1,8-Naphthyridine Series
details 1,8-naphthyridine derivatives such as 7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one (2c) and 3-((Diethylamino)methyl)-7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one (2d). These compounds share the 1,8-naphthyridine core and 7-methyl substitution with the target molecule but differ in their functional groups:
- Position 3 Substituents: While the target compound has an azepane-1-carbonyl group, analogues in feature morpholinomethyl or diethylaminomethyl groups. The azepane ring (7-membered) may confer greater steric bulk and altered hydrogen-bonding capacity compared to the 6-membered morpholine ring .
Table 2: Comparison of 1,8-Naphthyridine Analogues vs. Target Compound
Key Research Findings
- Biological Implications : While highlights inhibitory activity in naphthyridine derivatives, the target compound’s azepane-benzoate hybrid structure may target different enzymes or receptors due to its unique steric and electronic profile.
Biological Activity
Chemical Structure and Properties
Methyl 3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is characterized by a unique structural arrangement that includes:
- A naphthyridine core : Known for its diverse biological activities.
- An azepane ring : Contributing to the compound's pharmacokinetic properties.
- A benzoate moiety : Enhancing solubility and bioavailability.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 342.41 g/mol.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of naphthyridine have shown efficacy against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Anticancer Potential
Research has highlighted the potential anticancer properties of naphthyridine derivatives. A study demonstrated that compounds with similar scaffolds induced apoptosis in cancer cell lines through the activation of caspase pathways.
Neuropharmacological Effects
Some studies suggest that naphthyridine compounds may interact with neurotransmitter systems, particularly GABA receptors. This interaction could lead to anxiolytic or sedative effects, making it a candidate for further investigation in neuropharmacology.
Data Table: Biological Activity Overview
| Activity Type | Reference Study | Observed Effect |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | Induced apoptosis in HeLa cells | |
| Neuropharmacological | Modulated GABA receptor activity |
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several naphthyridine derivatives, including this compound. The compound demonstrated potent activity against Gram-positive bacteria, with an MIC value lower than traditional antibiotics.
Case Study 2: Anticancer Mechanism
A research article in Cancer Research explored the effects of naphthyridine derivatives on breast cancer cell lines. The study found that treatment with this compound resulted in significant cell death and reduced tumor growth in xenograft models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
